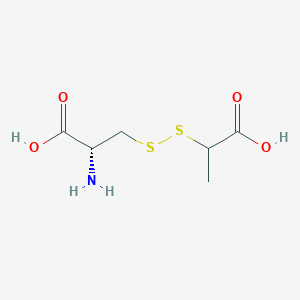

S-((1-羧乙基)硫代)半胱氨酸

描述

“S-((1-carboxyethyl)thio)cysteine” is an L-cysteine thioether where the hydrogen of the thiol group has been replaced by a 1,2-dicarboxyethyl group . It is a chemical modification that occurs in tissue proteins and is formed by a Michael addition of cysteine to fumaric acid .

Synthesis Analysis

The synthesis of “S-((1-carboxyethyl)thio)cysteine” involves complex processes. For instance, peptide amphiphiles with different degrees of polymerization were synthesized by Fuchs-Farthing and ring-opening polymerization followed by post-polymerization modification . The synthesized compounds could self-assemble to form regular spherical micelles in low-concentration aqueous solution .Molecular Structure Analysis

The molecular formula of “S-((1-carboxyethyl)thio)cysteine” is C6H11NO4S . The thiol functional group of the amino acid cysteine can undergo a wide array of oxidative modifications .Chemical Reactions Analysis

The thiol group of cysteine in a subset of proteins undergoes oxidative modification in response to changes in the intracellular redox environment . The thiol functional group is a sulfur analogue of alcohol, but the smaller difference in electronegativity between the sulfur atom and the hydrogen atom makes the S–H bond less polarized than the O–H bond .科学研究应用

氧化脱氨

- S-(1-羧乙基)-L-半胱氨酸 (1-CEC) 经过 L-氨基酸氧化酶氧化脱氨,生成α-酮酸,这是氨基酸代谢中的一个关键过程 (Foppoli、Coccia 和 Blarzino,1986)。

代谢和鉴定

- S-[2-羧基-1-(1H-咪唑-4-基)乙基]半胱氨酸已被鉴定为人类尿液中的代谢物,表明其在代谢途径中的作用 (Kinuta 等人,1992)。

化学合成

- 已经报道了从半胱氨酸合成 S-(1-羧乙基)-L-半胱氨酸的细节,显示了其在化学研究和合成中的重要性 (Blarzino、Foppoli 和 Coccia,1987)。

与不饱和醛的反应

- S-(1-羧乙基)硫代)半胱氨酸与不饱和醛反应,形成食品香料中作为气味硫化合物的先驱物的化合物 (Starkenmann,2003)。

在人体内的生物转化

- S-羧甲基-L-半胱氨酸在人体内进行代谢转化,产生多种不含氮的代谢物。这项研究突出了与该化合物有关的复杂代谢途径 (Hofmann、Eichelbaum、Seefried 和 Meese,1991)。

在肽合成中的应用

- 它已被用于制备肽硫酯,这是肽和蛋白质化学中的一项重要工艺 (Ohta 等人,2006)。

在细胞保护和细胞毒性中的作用

- 对 S-(2-羧乙基)-L-半胱氨酸及其亚砜的研究表明,它们在激活抗氧化途径和影响各种物质的细胞毒性方面发挥作用,表明它们在药理学研究中的潜力 (Waters 等人,2022)。

在氨基酸修饰中的作用

- 它参与了新型氨基酸的形成,例如 4-硫胺,表明其在蛋白质化学和生物化学中的用途 (Itano 和 Robinson,1972)。

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-amino-3-(1-carboxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S2/c1-3(5(8)9)13-12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHQZZTYKHSOGL-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)SSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-((1-carboxyethyl)thio)cysteine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

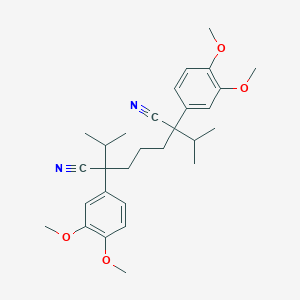

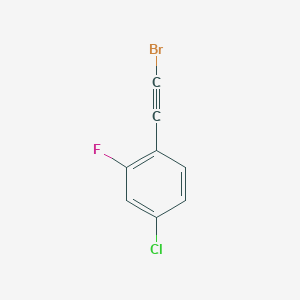

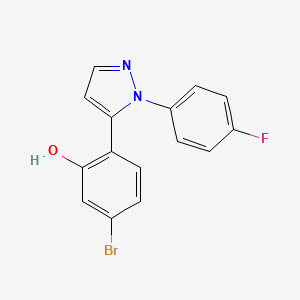

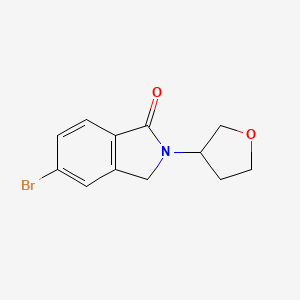

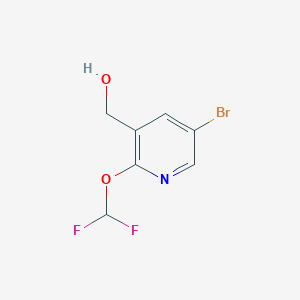

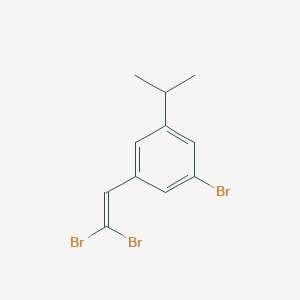

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)

![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)

![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)

![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)